An In-depth Technical Guide to 2,5-Difluoro-6-methylphenylboronic Acid: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to 2,5-Difluoro-6-methylphenylboronic Acid: A Strategic Building Block in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to meticulously modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] Within this context, 2,5-Difluoro-6-methylphenylboronic acid (CAS No. 1884277-68-2) has emerged as a particularly valuable building block.[4] Its trifunctional substitution pattern offers a unique combination of electronic effects and steric hindrance that provides chemists with fine control over the properties of the final products, making it a key intermediate in the synthesis of complex pharmaceuticals and advanced materials.
This guide provides an in-depth technical overview of 2,5-Difluoro-6-methylphenylboronic acid, intended for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, synthesis, mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling, and its applications in rational drug design, supported by field-proven insights and detailed protocols.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use in an experimental setting. The key data for 2,5-Difluoro-6-methylphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1884277-68-2 | [4] |
| Molecular Formula | C₇H₇BF₂O₂ | [4] |
| Molecular Weight | 171.94 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid/powder. | [6] |
| Melting Point | Data not consistently reported in literature. | N/A |
| Storage | Inert atmosphere, 2-8°C. | [4] |
Safety and Handling:
As with all boronic acids, appropriate safety precautions are essential. The compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[7]
-
Signal Word: Warning[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[4]
Expert Insight: The recommendation for storage under an inert atmosphere at 2-8°C is critical. Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, storing the compound in a cool, dry, and inert environment ensures its integrity and reactivity for critical applications like palladium-catalyzed cross-coupling reactions.
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted arylboronic acids is a well-established field, typically relying on the formation of an aryl-metal intermediate followed by electrophilic trapping with a borate ester. A common and industrially scalable approach involves the Grignard reaction.
A plausible synthetic workflow for 2,5-Difluoro-6-methylphenylboronic acid would start from the corresponding aryl bromide, 1-bromo-2,5-difluoro-6-methylbenzene.
Causality Behind the Method:
-
Grignard Formation: The reaction is initiated by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This step is critical as organomagnesium compounds are highly reactive towards protic solvents. The C-Br bond is polarized, allowing the electropositive magnesium to insert, forming the nucleophilic Grignard reagent.
-
Electrophilic Trapping: The solution of the Grignard reagent is then cooled significantly (e.g., to -78 °C) before the slow addition of a trialkyl borate, such as triisopropyl borate. This low temperature is crucial to prevent side reactions, such as the addition of a second Grignard reagent to the boron center. The electron-deficient boron atom acts as a potent electrophile for the nucleophilic aryl group.
-
Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to an aqueous acidic workup. The acid hydrolyzes the boronate ester to yield the final boronic acid product.
This method is favored for its operational simplicity and the use of relatively inexpensive starting materials compared to organolithium-based routes, which often require cryogenic temperatures and more hazardous reagents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 2,5-Difluoro-6-methylphenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[5]
The catalytic cycle involves three key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), forms a boronate species. This species then transfers its organic group (the 2,5-difluoro-6-methylphenyl moiety) to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the coupling of 2,5-Difluoro-6-methylphenylboronic acid with a generic aryl bromide.
Objective: To synthesize a substituted biaryl via Pd-catalyzed Suzuki-Miyaura coupling.
Materials:
-
2,5-Difluoro-6-methylphenylboronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Methodology:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen gas. This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no conversion.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq), 2,5-Difluoro-6-methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq). The use of excess boronic acid and base ensures the complete consumption of the limiting aryl bromide.
-
Solvent Degassing: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water). Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. The washing steps remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.
Role in Drug Discovery & Development
The specific substitution pattern of 2,5-Difluoro-6-methylphenylboronic acid is highly advantageous in medicinal chemistry.
-
Metabolic Blocking: The fluorine atom at the 2-position and the methyl group at the 6-position provide steric hindrance around the boronic acid moiety. More importantly, when incorporated into a larger molecule, these groups can shield adjacent positions from metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]
-
Modulation of Acidity and Binding: The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. In the context of a drug molecule, this electronic modulation can fine-tune pKa values of nearby functional groups or enhance hydrogen bonding interactions with a protein target, potentially increasing binding affinity and selectivity.[2][3]
-
Conformational Control: The ortho-methyl group can restrict the rotation around the C-C bond formed during the Suzuki coupling. This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target and thus improving potency.
Conclusion
2,5-Difluoro-6-methylphenylboronic acid is more than just another reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in the robust Suzuki-Miyaura coupling make it a reliable building block for complex molecular architectures. For scientists in drug discovery and materials science, the unique electronic and steric attributes conferred by its difluoro-methyl substitution pattern provide a powerful lever to optimize molecular properties, from metabolic stability to target affinity. As the demand for precisely engineered molecules continues to grow, the importance of such highly functionalized intermediates is set to increase, solidifying the role of 2,5-Difluoro-6-methylphenylboronic acid in the chemist's arsenal.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved February 18, 2026, from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved February 18, 2026, from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). (2-Fluoro-6-methylphenyl)boronic acid. Retrieved February 18, 2026, from [Link]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved February 18, 2026, from [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 18, 2026, from [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved February 18, 2026, from [Link]
-
Lima, L. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved February 18, 2026, from [Link]
Sources
- 1. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1884277-68-2|2,5-Difluoro-6-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (4,5-Difluoro-2-methylphenyl)boronic acid | 1416244-48-8 [sigmaaldrich.com]
- 7. 2-FLUORO-5-METHYLPHENYLBORONIC ACID CAS#: 166328-16-1 [m.chemicalbook.com]






